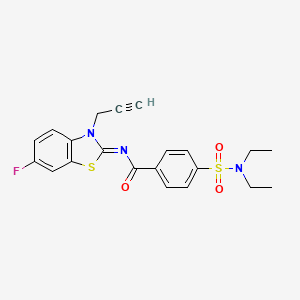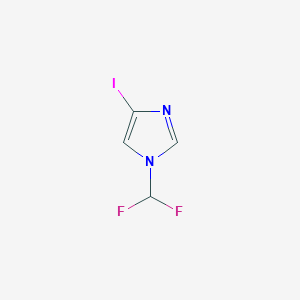![molecular formula C16H12ClN5O3 B2554235 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide CAS No. 898438-05-6](/img/structure/B2554235.png)
2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide is a complex organic compound featuring a unique combination of triazoloquinazoline and furan moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide typically involves the reaction of quinazolinone derivatives with chlorinating agents and triazole precursors. The process includes:
Formation of the quinazoline core: : Starting with anthranilic acid derivatives, a cyclization reaction is performed to form the quinazolinone structure.
Introduction of the triazole moiety: : Using suitable triazole precursors under cyclization conditions, the triazoloquinazoline structure is formed.
Chlorination: : The incorporation of a chlorine atom is achieved through chlorinating agents like thionyl chloride.
Final acylation step: : The last step involves acylation with furan-2-carboxylic acid chloride to yield the final product.
Industrial Production Methods: In an industrial setting, these reactions are optimized for large-scale production by:
Employing flow chemistry techniques for controlled reaction conditions.
Utilizing catalysts to enhance reaction rates and yields.
Implementing green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions, such as:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can transform the carbonyl groups into alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, introducing new functional groups.
Common Reagents and Conditions: Reagents often used with this compound include:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Chlorinating agents: : Thionyl chloride, sulfuryl chloride.
Major Products: Major products formed from these reactions include:
Oxidized derivatives: : Carboxylic acids, aldehydes.
Reduced derivatives: : Alcohols, hydrocarbons.
Substituted derivatives: : Halogenated compounds, alkylated derivatives.
科学研究应用
Chemistry: In chemistry, 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide is used as a building block for synthesizing more complex molecules. It serves as a scaffold for designing new compounds with desired chemical properties.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Researchers investigate its binding interactions with biological targets, which can lead to the development of new drugs.
Medicine: In medicine, the compound's derivatives are explored for their therapeutic properties. These derivatives exhibit biological activities, such as anti-inflammatory, anticancer, and antimicrobial effects.
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals. Its unique structure allows for the creation of materials with specific characteristics, such as polymers and resins.
作用机制
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors. Its triazoloquinazoline moiety is known to bind to ATP-binding sites, inhibiting kinase activity and affecting signal transduction pathways.
Pathways Involved: The compound influences pathways such as:
Apoptosis: : Inducing programmed cell death in cancer cells.
Inflammation: : Modulating the inflammatory response by inhibiting key enzymes like cyclooxygenases.
相似化合物的比较
Unique Features: What sets 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide apart is its combination of triazoloquinazoline and furan moieties, providing distinct chemical and biological properties not found in other compounds.
Similar Compounds:2-(5-nitro-4H-1,2,3-triazol-4-yl)-N-(2-furylmethyl)acetamide: : Shares the furan moiety but differs in the triazole structure.
8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazoline-4(5H)-carboxamide: : Lacks the furylmethyl acetamide group.
By comparing these structures, researchers can highlight the unique attributes of each compound and their specific applications in various fields.
属性
IUPAC Name |
2-(8-chloro-5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3/c17-10-3-4-12-13(6-10)22-15(8-19-20-22)21(16(12)24)9-14(23)18-7-11-2-1-5-25-11/h1-6,8H,7,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSERVYVYMCNHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C3=CN=NN3C4=C(C2=O)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)
![N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2554159.png)

![methyl 2-[(2-{[(4-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2554162.png)


![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)
![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)
![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2554172.png)
![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)
![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)
